Cas no 162049-83-4 (T 4951)

T 4951 structure
상품 이름:T 4951
T 4951 화학적 및 물리적 성질
이름 및 식별자
-
- 2-((3-TRIFLUOROMETHYL)PHENYL)HISTAMINE D
- 2-((3-Trifluoromethyl)phenyl)histamine dimaleate
- (2-[2-(3-Trifluoromethyl)phenyl)-1H-imidazol-4-yl]ethanamine dimaleate Compound 39
- (2-[2-(3-Trifluoromethyl)phenyl)-1H-imidazol-4-yl]ethanamine dimaleate
- Compound 39
- MFCD08277024
- (Z)-But-2-enedioic acid;2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine
- 2-(2-(3-(Trifluoromethyl)phenyl)-1h-imidazol-4-yl)ethan-1-amine dimaleate
- 162049-83-4
- 2-((3-Trifluoromethyl)phenyl)histamine dimaleate, >=98% (HPLC), powder
- 2-(3-Triflourmethylphenyl)histamine Dihydrogenmaleate
- GLXC-03902
- 2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-ethanamine (Z)-2-Butenedioate; 2-((3-Trifluoromethyl)-phenyl)histamine; N-Methylhistaprodifen
- H1-agonist-39
- T 4951
-
- MDL: MFCD08277024
- 인치: InChI=1S/C12H12F3N3.2C4H4O4/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16;2*5-3(6)1-2-4(7)8/h1-3,6-7H,4-5,16H2,(H,17,18);2*1-2H,(H,5,6)(H,7,8)/b;2-1+;2-1-
- InChIKey: GGDUVPKRZGATLR-SPIKMXEPSA-N
- 미소: NCCC1=CN=C(C2C=CC=C(C(F)(F)F)C=2)N1.OC(/C=C/C(=O)O)=O.OC(/C=C\C(=O)O)=O
계산된 속성
- 정밀분자량: 487.12000
- 동위원소 질량: 487.12024909g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 6
- 수소 결합 수용체 수량: 13
- 중원자 수량: 34
- 회전 가능한 화학 키 수량: 7
- 복잡도: 389
- 총 키 단위 수량: 3
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 2
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 204Ų
실험적 성질
- 용해도: H2O: ~20 mg/mL
- PSA: 203.90000
- LogP: 2.72060
T 4951 보안 정보
-
기호:
- 신호어:Danger
- 피해 선언: H301-H315-H318-H335
- 경고성 성명: P261-P280-P301+P310-P305+P351+P338
- 위험물 운송번호:UN 2811 6.1/PG 3
- WGK 독일:3
- 위험 범주 코드: 25-37/38-41
- 보안 지침: S26
-
위험물 표지:
- 보안 용어:S26-39-45
- 위험 용어:R25
- 저장 조건:2-8°C
T 4951 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-251656-5 mg |
2-((3-Trifluoromethyl)phenyl)histamine dimaleate, |
162049-83-4 | ≥98% | 5mg |
¥745.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-251656-5mg |
2-((3-Trifluoromethyl)phenyl)histamine dimaleate, |
162049-83-4 | ≥98% | 5mg |
¥745.00 | 2023-09-05 | |
TRC | T002700-5mg |
T 4951 |
162049-83-4 | 5mg |
$161.00 | 2023-05-17 | ||
TRC | T002700-1mg |
T 4951 |
162049-83-4 | 1mg |
$75.00 | 2023-05-17 | ||
TRC | T002700-10mg |
T 4951 |
162049-83-4 | 10mg |
$299.00 | 2023-05-17 | ||
TRC | T002700-100mg |
T 4951 |
162049-83-4 | 100mg |
$ 4500.00 | 2023-09-06 |
T 4951 관련 문헌
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1. Syntheses of the aphid pigment derivatives quinone A, quinone A′, and deoxyquinone A as racematesJohn F. Elsworth,Robin G. F. Giles,Ivan R. Green,Jurgen E. Ramdohr,Selwyn C. Yorke J. Chem. Soc. Perkin Trans. 1 1988 2469
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2. The synthesis and transition temperatures of some 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′ :4′,1″-terphenyls with 2,3- or 2′,3′-difluoro substituents and of their biphenyl analoguesGeorge W. Gray,Michael Hird,David Lacey,Kenneth J. Toyne J. Chem. Soc. Perkin Trans. 2 1989 2041
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Michael J. Waring,David J. Baker,Stuart N. L. Bennett,Alexander G. Dossetter,Mark Fenwick,Rob Garcia,Jennie Georgsson,Sam D. Groombridge,Susan Loxham,Philip A. MacFaul,Katie G. Maskill,David Morgan,Jenny Morrell,Helen Pointon,Graeme R. Robb,David M. Smith,Stephen Stokes,Gary Wilkinson Med. Chem. Commun. 2015 6 1024
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Priyanka Singh,Gautam Panda RSC Adv. 2014 4 31892
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5. Rearrangement reactions of bicyclic systems. Part III. Acid-catalysed rearrangements of 1,4-dihydro-1-methoxy-1,4-ethenonaphthalene (1-methoxybenzobarrelene) and its 5,6,7,8-tetrahalogeno-derivativesNeil J. Hales,Harry Heaney,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 1974 2702
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